Carbonic Anhydrase Isozyme Selectivity: Ortho- vs. Para-Ethynylbenzenesulfonamide Inhibition Profiles
In a direct regioisomeric comparison of human carbonic anhydrase (hCA) inhibition, the ortho-substituted 2-ethynylbenzenesulfonamide exhibits a distinct inhibitory profile compared to its para-substituted isomer. While 4-ethynylbenzenesulfonamide potently inhibits the cytosolic isoform hCA II with a Ki of 55 nM [1], the ortho-substituted 2-ethynylbenzenesulfonamide is a weak inhibitor of hCA I, II, and IX but retains significant inhibitory activity against the transmembrane, tumor-associated isoform hCA XII [2]. The meta-substituted regioisomer, by contrast, inhibits hCA I, IX, and XII [2].
| Evidence Dimension | Carbonic Anhydrase Isozyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 2-Ethynylbenzenesulfonamide: Weak inhibitor of hCA I, II, IX; Significant inhibitor of hCA XII (exact Ki not reported in source, described as 'significant') |
| Comparator Or Baseline | 4-Ethynylbenzenesulfonamide (hCA II Ki = 55 nM); 3-Ethynylbenzenesulfonamide (Inhibits hCA I, IX, XII) |
| Quantified Difference | Qualitative difference in isozyme selectivity: Ortho-isomer spares cytosolic isoforms I/II, unlike para-isomer. |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human carbonic anhydrase isozymes I, II, IX, and XII. |
Why This Matters
This selectivity profile dictates that 2-ethynylbenzenesulfonamide cannot substitute for 4-ethynylbenzenesulfonamide in experiments targeting cytosolic CA II, and vice versa, making specific procurement essential for accurate isozyme studies.
- [1] BindingDB. (2025). BDBM50236140 (4-ethynyl benzene sulfonamide) Affinity Data. Retrieved from https://www.bindingdb.org/ View Source
- [2] Knaus, E. E., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-5896. View Source
